molecular formula C12H20N6OS B14510055 N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea CAS No. 62734-55-8

N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea

Cat. No.: B14510055
CAS No.: 62734-55-8
M. Wt: 296.39 g/mol
InChI Key: ZRUPFGMOMWQTMX-UHFFFAOYSA-N
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Description

N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that features a triazine ring substituted with a piperidine moiety, a methoxy group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Thiourea Formation: The final step involves the reaction of the substituted triazine with ethyl isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea linkage to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The piperidine moiety and the triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiourea linkage can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]urea: Similar structure but with a urea linkage instead of thiourea.

    N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]guanidine: Contains a guanidine group instead of thiourea.

    N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]carbamate: Features a carbamate linkage.

Uniqueness

N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea is unique due to its thiourea linkage, which can form stronger hydrogen bonds compared to urea or carbamate linkages. This can result in higher binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

62734-55-8

Molecular Formula

C12H20N6OS

Molecular Weight

296.39 g/mol

IUPAC Name

1-ethyl-3-(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)thiourea

InChI

InChI=1S/C12H20N6OS/c1-3-13-12(20)16-9-14-10(17-11(15-9)19-2)18-7-5-4-6-8-18/h3-8H2,1-2H3,(H2,13,14,15,16,17,20)

InChI Key

ZRUPFGMOMWQTMX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC(=NC(=N1)OC)N2CCCCC2

Origin of Product

United States

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